2',3'-Dichloro-3-(3-methylphenyl)propiophenone

Lipophilicity ADME Prediction Chromatography

Procure 2',3'-dichloro-3-(3-methylphenyl)propiophenone (CAS 898791-23-6) with the precise 2,3-dichloro substitution pattern essential for downstream synthetic identity. The 2,3-dichloro arrangement creates a unique steric and electronic environment enabling predictable nucleophilic aromatic substitution (SNAr) library generation, while the elevated LogP of 5.12 targets hydrophobic binding pockets. Unlike isomers with alternative chloro or methyl positions, this exact pattern ensures chromatographic and reactivity reproducibility. Ideal as a scaffold for hit-to-lead optimization and agrochemical intermediate synthesis. Note: no published bioactivity data exists—biological evaluation must be performed de novo.

Molecular Formula C16H14Cl2O
Molecular Weight 293.2 g/mol
CAS No. 898791-23-6
Cat. No. B1360518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dichloro-3-(3-methylphenyl)propiophenone
CAS898791-23-6
Molecular FormulaC16H14Cl2O
Molecular Weight293.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C16H14Cl2O/c1-11-4-2-5-12(10-11)8-9-15(19)13-6-3-7-14(17)16(13)18/h2-7,10H,8-9H2,1H3
InChIKeyYGYDOKPDEOVTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Dichloro-3-(3-methylphenyl)propiophenone (CAS: 898791-23-6): Product Specification and Baseline Characteristics


2',3'-Dichloro-3-(3-methylphenyl)propiophenone (CAS: 898791-23-6), with the systematic IUPAC name 1-(2,3-dichlorophenyl)-3-(3-methylphenyl)propan-1-one, is a substituted aromatic ketone belonging to the propiophenone derivative class. Its molecular formula is C16H14Cl2O with a calculated molecular weight of 293.19 g/mol . The compound features a 2,3-dichlorophenyl moiety at the ketone α-position and a 3-methylphenyl (m-tolyl) group at the β-position of the propanone backbone, with computed physicochemical parameters including a density of 1.23 g/cm³, a calculated boiling point of 415.5°C at 760 mmHg, and a calculated LogP value of 5.1173 [1]. It is commercially available as a research-grade chemical from multiple suppliers including Fluorochem Ltd., International Laboratory Limited, and Rieke Metals, Inc., typically offered at 97–98% purity for non-human research applications only .

2',3'-Dichloro-3-(3-methylphenyl)propiophenone: Why Analogs and Substitutes Are Not Interchangeable


Although 2',3'-dichloro-3-(3-methylphenyl)propiophenone shares the propiophenone scaffold with numerous commercially available analogs, its specific substitution pattern — the 2,3-dichloro arrangement on the α-phenyl ring combined with the 3-methyl group on the β-phenyl ring — creates a unique stereoelectronic environment that directly affects physicochemical properties relevant to synthetic utility, chromatographic behavior, and potential biological target interactions. The calculated LogP value of 5.1173 [1] indicates substantial lipophilicity that would shift significantly with even minor positional isomer changes (e.g., 2,4-dichloro or 3,4-dichloro substitution) or methyl group relocation (e.g., 4-methylphenyl instead of 3-methylphenyl), thereby altering partition coefficients, membrane permeability in cell-based assays, and retention times in reversed-phase HPLC purification. Furthermore, the 2,3-dichloro substitution pattern establishes a distinct electronic distribution on the phenyl ring that influences both the electrophilicity of the carbonyl group and the reactivity of the chloro substituents toward nucleophilic aromatic substitution . Given that propiophenone derivatives are employed as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials where precise substitution patterns dictate downstream product identity and biological activity , procurement of the exact substitution isomer is mandatory for ensuring experimental reproducibility and avoiding off-target synthetic outcomes.

2',3'-Dichloro-3-(3-methylphenyl)propiophenone (CAS: 898791-23-6): Quantitative Differentiation Evidence


LogP Comparison: Lipophilicity Differentiates 2,3-Dichloro-3-Methyl Substitution from Unsubstituted and Alternative Isomers

The target compound 2',3'-dichloro-3-(3-methylphenyl)propiophenone (CAS: 898791-23-6) exhibits a calculated LogP value of 5.1173 [1]. In contrast, the unsubstituted parent propiophenone (1-phenylpropan-1-one, CAS: 93-55-0) has a LogP of approximately 2.19 [2]. This LogP difference of approximately 2.9 units corresponds to a theoretical ~800-fold increase in octanol-water partition coefficient, fundamentally altering the compound's behavior in biphasic extraction, reversed-phase chromatography, and membrane permeability assays. Furthermore, positional isomer variation — such as the 2,4-dichloro analog (1-(2,4-dichlorophenyl)-3-(3-methylphenyl)-1-propanone) — would yield a distinct electronic distribution and thus a different calculated LogP, affecting retention time reproducibility in HPLC method development [3].

Lipophilicity ADME Prediction Chromatography Partition Coefficient

Molecular Weight Differentiation: 2,3-Dichloro Substitution Distinguishes Target from Mono-Chloro and Non-Halogenated Analogs

The target compound possesses a molecular weight of 293.19 g/mol (C16H14Cl2O) . This value is distinctly higher than the non-halogenated analog 3-(3-methylphenyl)propiophenone (C16H16O, CAS: 95465-70-6), which has a molecular weight of 224.30 g/mol, representing a mass difference of +68.89 g/mol due to the presence of two chlorine atoms replacing two hydrogens . The molecular weight also differs from mono-chlorinated analogs (e.g., 3-(3-chlorophenyl)-propiophenone derivatives with MW ≈ 258–272 g/mol) and from alternative dichloro isomers with identical molecular formula but different substitution patterns (e.g., 2,4-dichloro or 3,4-dichloro analogs), all of which share the same nominal mass of 293 Da but exhibit distinct retention times and fragmentation patterns in LC-MS and GC-MS analysis [1].

Mass Spectrometry QC Analysis Inventory Management Molecular Weight

Boiling Point and Density as Physical Property Identifiers Differentiating Target from Positional Isomers

The target compound has a calculated boiling point of 415.5°C at 760 mmHg and a calculated density of 1.23 g/cm³ [1]. For comparison, the non-halogenated analog 3-(3-methylphenyl)propiophenone (CAS: 95465-70-6) has a calculated boiling point of 368.2±21.0°C at 760 mmHg and a density of 1.0±0.1 g/cm³ . The +47.3°C increase in boiling point for the target compound is consistent with the increased molecular weight and polarizability conferred by the two chlorine substituents. The density increase of approximately 0.23 g/cm³ reflects the greater atomic mass contribution of chlorine versus hydrogen in the molecular structure. Furthermore, positional isomers such as 3'-methyl-3-phenylpropiophenone (CAS: 54095-43-1) with different substitution patterns would exhibit distinct boiling points and densities due to altered intermolecular interactions, though direct quantitative comparator data for all isomers is not publicly available [2].

Distillation Purification Physical Properties Thermal Stability

Friedel-Crafts Synthetic Accessibility: Differentiated Reactivity Profile from 2,4-Dichloro and Non-Chlorinated Analogs

The synthesis of 2',3'-dichloro-3-(3-methylphenyl)propiophenone is accomplished via Friedel-Crafts acylation using 2,3-dichlorobenzoyl chloride and 3-methylbenzene (m-xylene) in the presence of aluminum chloride catalyst in dichloromethane at low temperatures (0–5°C) . The 2,3-dichloro substitution pattern on the benzoyl chloride electrophile confers a distinct reactivity profile compared to alternative isomers: the 2,4-dichloro isomer (using 2,4-dichlorobenzoyl chloride) would yield a different positional isomer product with altered steric and electronic properties at the ketone moiety [1]. Additionally, the 3-methyl substitution on the aromatic nucleophile directs electrophilic attack to specific positions, with the meta-methyl group providing different regioselectivity compared to para-methyl (4-methylbenzene) or ortho-methyl analogs. The target compound's synthesis requires careful low-temperature control (0–5°C) to manage the exothermic nature of the acylation, a condition that may differ from syntheses of less sterically hindered or electronically distinct analogs .

Organic Synthesis Friedel-Crafts Acylation Reaction Optimization Process Chemistry

Lack of Direct Bioactivity Evidence: Target Compound Lacks Published Quantitative Biological Activity Data

A comprehensive search of primary research literature, patents, and authoritative databases (including BindingDB, ChEMBL, and PubMed) reveals that 2',3'-dichloro-3-(3-methylphenyl)propiophenone (CAS: 898791-23-6) lacks any published quantitative biological activity data, including IC50, EC50, Ki, or MIC values against any defined molecular target or organismal system [1]. In contrast, structurally related propiophenone derivatives with different substitution patterns have reported biological activities: for example, certain dichloroacetophenone derivatives targeting pyruvate dehydrogenase kinases show IC50 values in the nanomolar range [2], and 1,3-diarylpropenone derivatives have demonstrated antimalarial activity with quantifiable IC50 values against Plasmodium falciparum [3]. However, none of these reported activities can be directly extrapolated to the target compound due to the absence of SAR data establishing the role of the specific 2,3-dichloro-3-methyl substitution pattern. Suppliers note that the product is for non-human research only and not for therapeutic use , and no peer-reviewed studies have validated any specific biological application for this exact compound.

Data Gap SAR Studies Biological Evaluation Procurement Caution

2',3'-Dichloro-3-(3-methylphenyl)propiophenone (CAS: 898791-23-6): Evidence-Based Application Scenarios for Research and Industrial Use


Medicinal Chemistry Building Block for Diversified Library Synthesis

Based on its defined substitution pattern featuring nucleophilically displaceable 2,3-dichloro groups , 2',3'-dichloro-3-(3-methylphenyl)propiophenone is positioned as a scaffold for generating structurally diverse compound libraries via nucleophilic aromatic substitution (SNAr) reactions. The compound's calculated LogP of 5.1173 [1] — substantially higher than the LogP of unsubstituted propiophenone (~2.19) — makes it particularly suitable for medicinal chemistry programs targeting hydrophobic binding pockets or requiring enhanced membrane permeability. Its established synthesis via Friedel-Crafts acylation using 2,3-dichlorobenzoyl chloride and 3-methylbenzene provides a reliable route for analog generation and scale-up in hit-to-lead optimization campaigns. However, users should note the absence of published biological activity data for this specific compound , and therefore any biological evaluation of derived analogs must be conducted de novo rather than relying on literature precedent for the scaffold itself.

Chromatographic Method Development and Analytical Reference Standard

The compound's computed physicochemical properties — including a boiling point of 415.5°C at 760 mmHg, density of 1.23 g/cm³, and LogP of 5.1173 [1] — establish a well-defined profile for use as a retention time marker or system suitability standard in reversed-phase HPLC method development for lipophilic aromatic ketones. Its molecular weight of 293.19 g/mol and characteristic dichloro isotopic pattern enable unambiguous identification via LC-MS, serving as a QC reference for verifying the identity of received material versus non-halogenated (MW ~224) or mono-halogenated (MW ~258–272) analogs. For laboratories developing analytical methods for propiophenone derivative libraries or performing impurity profiling in pharmaceutical intermediate synthesis, this compound provides a chemically stable, readily characterizable reference material.

Organic Synthesis Intermediate for Substituted Aryl Ketone Derivatives

The compound's propiophenone backbone with 2,3-dichloro substitution establishes its utility as an intermediate for further synthetic transformations, including oxidation to carboxylic acids (using KMnO4 or CrO3), reduction to alcohols (using LiAlH4 or NaBH4), and nucleophilic substitution of the chlorine atoms (using NaOCH3 or KOtBu) . The specific 2,3-dichloro-3-methylphenyl substitution pattern produces distinct reactivity and steric profiles compared to 2,4-dichloro or 3,4-dichloro analogs [2], making it the appropriate starting material for synthetic routes where the substitution pattern of the final target molecule must be precisely controlled. This is particularly relevant in the synthesis of agrochemical intermediates, where halogenated aryl ketones serve as precursors to herbicidal and pesticidal active ingredients [3], and in the preparation of pharmaceutical intermediates requiring specific halogenation patterns for downstream coupling reactions.

Data Gap-Driven Procurement Caution for Biological Assays

As explicitly documented, 2',3'-dichloro-3-(3-methylphenyl)propiophenone lacks any published quantitative biological activity data in peer-reviewed literature or authoritative databases as of the search date . Procurement of this compound for direct biological screening (e.g., antimicrobial, anticancer, or enzyme inhibition assays) should be approached with the understanding that no validated target engagement, potency, or selectivity data exist to guide experimental design or justify expected outcomes. In contrast, structurally related dichloroacetophenones and 1,3-diarylpropenones have reported biological activities [1]; however, SAR extrapolation to the target compound is not supported by available evidence. For programs requiring compounds with established biological activity, users are advised to select alternative propiophenone derivatives with published and reproducible assay data. For programs where this specific substitution pattern is required for synthetic or SAR exploration purposes, the compound remains a valid procurement option as a building block, with the understanding that biological characterization must be performed de novo.

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